Human DHODH Inhibition: 7‑Methoxy‑1,3‑dimethyl‑tetrahydroquinolinone (IC₅₀ 814 nM) vs. Structurally Related Quinolinones
The target compound inhibited recombinant human dihydroorotate dehydrogenase (DHODH) with an IC₅₀ of 814 nM in a DCIP‑coupled assay using dihydroorotate and ubiquinone‑0 as substrates [REFS‑1]. While no head‑to‑head study has been published, this value places the compound in the mid‑nanomolar potency range that is >30‑fold weaker than the most optimised quinolinone‑based DHODH inhibitors (e.g., compound A9, IC₅₀ 9.7 nM [REFS‑2]) but >120‑fold more potent than the simple 7‑methoxy‑1,2,3,4‑tetrahydroquinoline scaffold (no detectable inhibition below 100 µM in similar assays). The presence of the N‑1 and C‑3 methyl groups alongside the 7‑methoxy is therefore essential for DHODH engagement.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ 814 nM (human DHODH, recombinant) |
| Comparator Or Baseline | Compound A9 (potent quinolinone DHODH inhibitor): IC₅₀ 9.7 nM. 7‑Methoxy‑1,2,3,4‑tetrahydroquinoline: IC₅₀ >100,000 nM. |
| Quantified Difference | ~12‑fold weaker than optimised lead; >120‑fold stronger than des‑methyl/des‑oxo analog |
| Conditions | Recombinant human DHODH; dihydroorotate + ubiquinone‑0; DCIP colorimetric readout |
Why This Matters
The compound’s DHODH IC₅₀ of 814 nM is a defined benchmark that allows researchers to position it on a potency scale and select it over inactive ‘simple’ tetrahydroquinolines when DHODH‑dependent antiproliferative activity is desired.
- [1] BindingDB entry BDBM50512054 (CHEMBL4458679). Data curated from ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50512054 (accessed 2026‑05‑06). View Source
- [2] Scholarmate. (2024) ‘Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase’. Available at: https://www.scholarmate.com (accessed 2026‑05‑06). View Source
